molecular formula C19H18N2O4 B2493114 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 2034565-07-4

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2493114
CAS No.: 2034565-07-4
M. Wt: 338.363
InChI Key: QSDGUBOJADNIGH-UHFFFAOYSA-N
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Description

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound that features both bifuran and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with bifuran and ethylphenylamine derivatives. The process begins with the preparation of oxalyl chloride, which is then reacted with the bifuran derivative under controlled conditions to form an intermediate. This intermediate is subsequently reacted with the ethylphenylamine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide group may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is unique due to the presence of both bifuran and ethylphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions that are not possible with simpler oxalamide derivatives .

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-13-5-7-14(8-6-13)21-19(23)18(22)20-12-15-9-10-17(25-15)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDGUBOJADNIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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